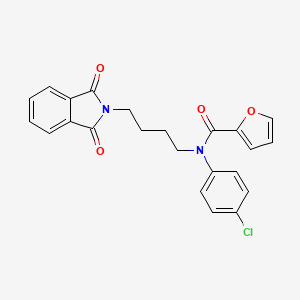
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide, also known as CPIB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIB is a furan-based compound that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
科学研究应用
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of a specific type of ion channel, known as the T-type calcium channel. This modulation can have significant effects on neuronal excitability and synaptic transmission, making this compound a potential therapeutic agent for neurological disorders such as epilepsy and neuropathic pain.
This compound has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide involves its interaction with the T-type calcium channel. This channel is involved in the regulation of neuronal excitability and synaptic transmission, and its modulation by this compound can have significant effects on these processes. This compound binds to a specific site on the channel, known as the inactivation gate, and stabilizes it in a closed conformation. This prevents the channel from opening and allowing calcium ions to enter the cell, thereby reducing neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of the T-type calcium channel. By reducing neuronal excitability and synaptic transmission, this compound can have significant effects on various physiological processes. For example, in the nervous system, this compound has been shown to reduce pain perception and seizure activity. In the cardiovascular system, this compound has been shown to reduce blood pressure and heart rate. In cancer cells, this compound has been shown to induce apoptosis and sensitize cells to chemotherapy drugs.
实验室实验的优点和局限性
One of the primary advantages of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide for lab experiments is its specificity for the T-type calcium channel. This allows researchers to selectively modulate this channel without affecting other ion channels or receptors. Additionally, this compound has been shown to have a high affinity for the channel, making it a potent modulator of its activity.
One of the limitations of this compound for lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, its effects in vivo are less well understood. Additionally, this compound may have off-target effects on other ion channels or receptors, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide. One area of interest is the development of this compound as a therapeutic agent for neurological disorders such as epilepsy and neuropathic pain. Additionally, this compound may have potential applications in the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Another area of interest is the development of this compound as a tool for studying the T-type calcium channel and its role in physiological processes. This compound could be used to investigate the mechanisms underlying the regulation of neuronal excitability and synaptic transmission, as well as the role of the T-type calcium channel in cancer cell growth and apoptosis.
Finally, further research is needed to fully understand the potential toxic effects of this compound and its off-target effects on other ion channels and receptors. This will be important for the development of this compound as a therapeutic agent and for the interpretation of experimental results.
合成方法
The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chloroaniline, 2-furoic acid, and phthalic anhydride. These materials are reacted together in the presence of a catalyst, such as pyridine, to form the intermediate product, N-(4-chlorophenyl)-N-(4-(2-furoyl)phenyl)phthalimide. This intermediate is then reacted with butylamine in the presence of a reducing agent, such as sodium borohydride, to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
属性
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-16-9-11-17(12-10-16)25(23(29)20-8-5-15-30-20)13-3-4-14-26-21(27)18-6-1-2-7-19(18)22(26)28/h1-2,5-12,15H,3-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGYVDFICLTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)
![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)
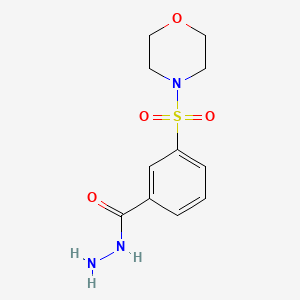
![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)
![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)
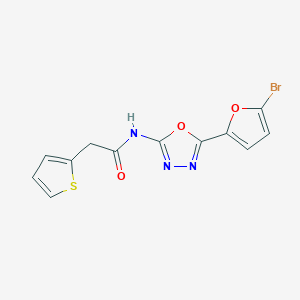
![8-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2911121.png)
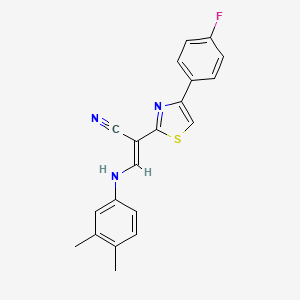
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2911126.png)
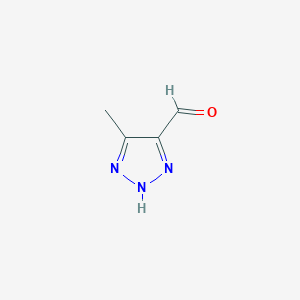
![(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2911129.png)
![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)
![Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride](/img/structure/B2911134.png)
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2911135.png)